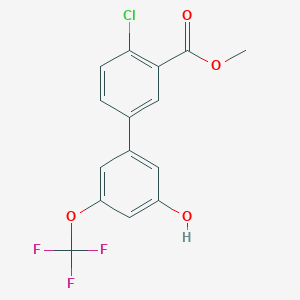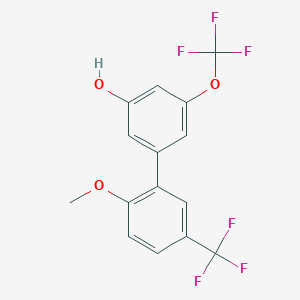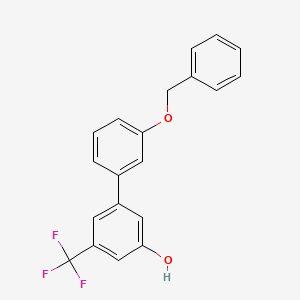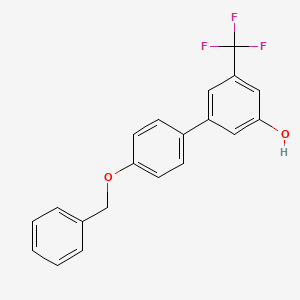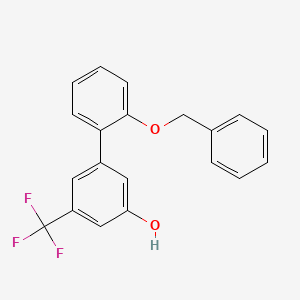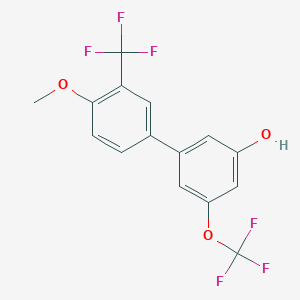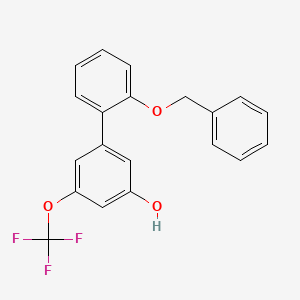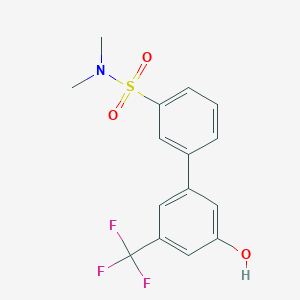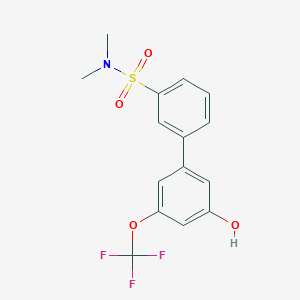
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-DMS-3-TFMP) is an organic compound belonging to the class of phenols. It is an important reagent used in organic synthesis and has a wide range of applications in scientific research. 5-DMS-3-TFMP is a colorless liquid with a melting point of -13.3°C and a boiling point of 118°C. It is also soluble in most organic solvents and has a low toxicity.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is largely unknown. However, it is believed to act as an acid-base catalyst in organic synthesis reactions. It is also believed to act as a ligand in coordination chemistry, where it can form strong bonds with metal ions. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to act as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% are largely unknown. However, it is known to be non-toxic and is not believed to cause any adverse effects in humans or other organisms.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low toxicity, its ability to act as an acid-base catalyst, its ability to act as a ligand in coordination chemistry, and its ability to act as a nucleophile in organic synthesis reactions. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its relatively low boiling point, which can make it difficult to use in certain applications.
Future Directions
There are a number of potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its use as a reagent in the synthesis of novel organic compounds. Additionally, further research into its use as a catalyst in polymerization reactions, as a ligand in coordination chemistry, and as a precursor in the synthesis of other organosulfur compounds could be beneficial. Finally, its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds could also be explored.
Synthesis Methods
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 3-trifluoromethylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide, to produce the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with a base, such as sodium hydroxide, to form the corresponding sulfonamide salt. The third step involves the reaction of the sulfonamide salt with an acid, such as hydrochloric acid, to form the desired 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of novel fluorinated compounds, such as fluoroalkyl ethers, and as a precursor in the synthesis of other organosulfur compounds.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-19(2)24(21,22)14-5-3-4-10(8-14)11-6-12(20)9-13(7-11)23-15(16,17)18/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSEBQJRIVCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



